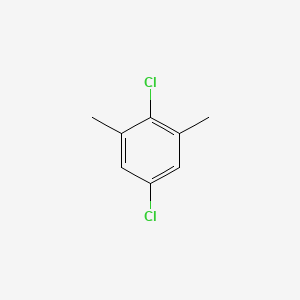

2,5-Dichloro-1,3-dimethylbenzene

Overview

Description

Synthesis Analysis

The synthesis of various dimethylbenzene derivatives has been explored in the provided studies. For instance, the synthesis of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate was achieved and its structure was determined using single-crystal X-ray diffraction . Another study focused on the nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride, leading to the formation of various nitro-substituted products . Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was reported, with detailed structural characterization provided .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been thoroughly analyzed in these studies. The crystal structure of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate was elucidated, revealing an orthorhombic system with specific space group and cell parameters . The isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were also structurally characterized, showing different space groups and molecular arrangements in the crystal lattice .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nitration, which was used to introduce nitro groups into the dimethylbenzene ring . The formation of various diastereoisomers and their subsequent reactions, such as rearomatization, were also studied . The interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid led to the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride .

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, cell dimensions, and density were reported for the synthesized compounds . The chemical properties, including the formation of intermolecular hydrogen bonds and the organization of molecules in the crystal lattice, were also described . The electronic structure of the isomeric molecules was investigated using ab initio quantum-chemical calculations, providing insights into the charge density distribution and intramolecular hydrogen bonding .

Scientific Research Applications

Oxidation and Combustion Kinetics : A study on the kinetics of oxidation and ignition of 1,2-dimethylbenzene, a compound structurally similar to 2,5-Dichloro-1,3-dimethylbenzene, provides insights into its reactivity under different conditions. This research is significant for understanding the combustion processes of such compounds (Gaïl, Dagaut, Black, & Simmie, 2008).

Polymer Science : Studies on the polycondensation of di(mercaptomethyl)-dimethylbenzenes with various chlorides, including those structurally related to 2,5-Dichloro-1,3-dimethylbenzene, have been instrumental in synthesizing new polythioesters. These findings are crucial for developing materials with specific thermal, mechanical, and electrical properties (Podkościelny & Szubińska, 1986; 1988).

Organometallic Chemistry : Research in organometallic chemistry has demonstrated the use of compounds like 2,5-Dichloro-1,3-dimethylbenzene in the asymmetric synthesis of 1,2-diphosphines. This is significant for the development of chiral ligands and catalysts in chemical synthesis (Huang et al., 2010).

Environmental Chemistry : Studies on the microbial transformations of substituted benzenes, such as dimethyl- and dichlorobenzenes, in river water and groundwater, are crucial for understanding the biodegradation processes of these compounds in natural environments (Kuhn et al., 1985).

Solid State Chemistry : Research on the solvates of fullerenes with aromatic solvents, including dimethylbenzene derivatives, enhances our understanding of the solution properties of these materials. This is important for applications in materials science and nanotechnology (Korobov et al., 1999).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2,5-Dichloro-1,3-dimethylbenzene are the carbon atoms in the benzene ring . The compound interacts with these atoms through a process known as electrophilic aromatic substitution .

Mode of Action

The mode of action of 2,5-Dichloro-1,3-dimethylbenzene involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the interaction of an electrophile with an aromatic system, leading to the substitution of a hydrogen atom by the electrophile . The downstream effects of this pathway include the formation of various substituted benzene derivatives .

Result of Action

The result of the action of 2,5-Dichloro-1,3-dimethylbenzene is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which can have a wide range of applications, from the production of pharmaceuticals to the manufacture of dyes and other chemical products.

properties

IUPAC Name |

2,5-dichloro-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXAUCXMSVFGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415940 | |

| Record name | Benzene, 2,5-dichloro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-1,3-dimethylbenzene | |

CAS RN |

68266-70-6 | |

| Record name | Benzene, 2,5-dichloro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3032921.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline](/img/structure/B3032924.png)